molecular formula C17H18N10O B2463316 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2194909-00-5

2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2463316
CAS No.: 2194909-00-5
M. Wt: 378.4
InChI Key: IDLONXXQBRZQLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially participate in various types of intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .

Scientific Research Applications

1. Anticonvulsant Applications

Compounds structurally related to 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been studied for their potential as anticonvulsant drugs. The crystal structures of these compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, indicate a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, potentially contributing to their pharmacological properties (Georges, Vercauteren, Evrard, & Durant, 1989).

2. Anti-inflammatory and Analgesic Effects

Research on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, which share a similar chemical structure, has revealed their analgesic and anti-inflammatory effects. These compounds have been shown to be more active than traditional nonsteroidal anti-inflammatory drugs in certain tests, without showing gastric ulcerogenic effects (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

3. Antimicrobial Activity

Compounds incorporating elements of this compound have demonstrated significant antimicrobial activity against a range of microorganisms. This includes efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as various fungi (Suresh, Lavanya, & Rao, 2016).

4. Antitumor Activity

Some derivatives of this compound, particularly those incorporating N-piperazines, have shown promising antitumor activity. Compounds such as 7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methyl-2H-chromen-2-one have exhibited potent activity against various cancer cell lines (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).

5. Neuropharmacological Applications

The structural family of this compound has been explored for their neuropharmacological potential. Derivatives with similar structures have been found to act as potent and selective adenosine A2a receptor antagonists, showing promise for the treatment of conditions like Parkinson's disease (Vu et al., 2004).

Future Directions

Future research could potentially explore the biological activity of this compound, its synthesis, and its physical and chemical properties. This could involve in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

2-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N10O/c28-14-2-1-13(27-11-18-8-23-27)24-26(14)7-12-3-5-25(6-4-12)17-15-16(20-9-19-15)21-10-22-17/h1-2,8-12H,3-7H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLONXXQBRZQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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